Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a chemical compound that features a pyrazole ring, an isopropylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with isopropylamine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted esters or amines.
Scientific Research Applications
Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
- Ethyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
- Ethyl 2-(tert-butylamino)-3-(1h-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity or selectivity for certain molecular targets.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)10(13-9(2)3)8-14-7-5-6-12-14/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
NOQHXKBDCXOFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC=N1)NC(C)C |
Origin of Product |
United States |
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